molecular formula C10H13BN2O5 B13407519 2-Nitro-4-(propylcarbamoyl)phenylboronic acid

2-Nitro-4-(propylcarbamoyl)phenylboronic acid

Cat. No.: B13407519
M. Wt: 252.03 g/mol
InChI Key: NWFZUWGYPHJBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-4-(propylcarbamoyl)phenylboronic acid is an organoboron compound with the molecular formula C10H13BN2O5. It is a derivative of phenylboronic acid, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This compound features a nitro group and a propylcarbamoyl group attached to the phenyl ring, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(propylcarbamoyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(propylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

Major Products Formed

    Reduction: 2-Amino-4-(propylcarbamoyl)phenylboronic acid.

    Substitution: Biaryl compounds with various functional groups depending on the aryl halide used.

Scientific Research Applications

2-Nitro-4-(propylcarbamoyl)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-4-(propylcarbamoyl)phenylboronic acid in chemical reactions involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.

    4-(Propylcarbamoyl)phenylboronic Acid: Similar to 2-Nitro-4-(propylcarbamoyl)phenylboronic acid but lacks the nitro group.

Uniqueness

This compound is unique due to the presence of both a nitro group and a propylcarbamoyl group on the phenyl ring

Properties

Molecular Formula

C10H13BN2O5

Molecular Weight

252.03 g/mol

IUPAC Name

[2-nitro-4-(propylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C10H13BN2O5/c1-2-5-12-10(14)7-3-4-8(11(15)16)9(6-7)13(17)18/h3-4,6,15-16H,2,5H2,1H3,(H,12,14)

InChI Key

NWFZUWGYPHJBJS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NCCC)[N+](=O)[O-])(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.